N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13-10-14(2)12-15(11-13)24-9-8-20-19(21)18-16(22-3)6-5-7-17(18)23-4/h5-7,10-12H,8-9H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOGENLRRWBBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=C(C=CC=C2OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326176 | |
| Record name | N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
316128-83-3 | |
| Record name | N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide typically involves the following steps:
- **Formation
Preparation of 3,5-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Biological Activity
N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzamide core with specific substitutions that enhance its biological activity. The structural formula is characterized by:
- Dimethoxy groups at the 2 and 6 positions of the benzene ring.
- A 3,5-dimethylphenoxy ethyl side chain.
The synthesis typically involves the reaction of 3,5-dimethylphenol with appropriate acylating agents under controlled conditions. A detailed synthetic route includes the following steps:
- Formation of 3,5-dimethylphenol via methylation of phenol.
- Acylation with 2,6-dimethoxybenzoic acid to form the target compound.
This compound has been noted for its effectiveness in various biological assays, particularly in the context of stress-induced conditions and potential anticancer properties.
Antioxidant and Anti-inflammatory Effects
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in animal models subjected to water-immersion stress, leading to a decrease in gastric ulceration incidents. This suggests a protective effect against oxidative damage.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably, it affects the expression of proteins associated with apoptosis and cell cycle regulation .
The mechanism through which this compound exerts its effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that mediate stress responses and inflammation.
- Gene Expression Regulation : Changes in gene expression related to apoptosis and cell cycle progression have been observed following treatment with this compound.
Case Studies
- Gastric Ulcer Prevention : In a study involving rats, administration of this compound significantly reduced the incidence of water-immersion stress-induced gastric ulcers. The results highlighted its potential as a therapeutic agent against stress-related gastrointestinal disorders.
- Cancer Cell Line Studies : Various cancer cell lines treated with this compound showed increased rates of apoptosis compared to untreated controls. Flow cytometry analysis confirmed significant alterations in cell cycle distribution post-treatment .
Research Findings Summary
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-Dihydroxybenzamide (Rip-F)
- Structure : Differs in the substitution pattern: a 2,6-dihydroxybenzamide core and a 3,4-dimethoxyphenethyl group.
- The 3,4-dimethoxy substituent on the phenethyl group contrasts with the 3,5-dimethyl group in the target compound, altering steric and electronic profiles .
- Implications : Hydroxy groups may improve solubility but reduce metabolic stability compared to methoxy substituents.
Isoxaben (N-[3-(1-Ethyl-1-Methylpropyl)Isoxazol-5-yl]-2,6-Dimethoxybenzamide)
- Structure: Shares the 2,6-dimethoxybenzamide core but replaces the phenoxyethyl group with an isoxazole-containing alkyl chain.
- Isoxaben is a commercial herbicide, whereas the target compound’s phenoxyethyl group may favor pharmaceutical applications .
- Implications: Structural divergence highlights the role of the side chain in determining biological activity (herbicidal vs.
Aroxyacetamide and Aroxyethylamine Analogs
Compound XVI (Aroxyethylamine)
- Structure: Features a phenoxyethylamine backbone but lacks the benzamide moiety.
- Key Differences : The absence of the 2,6-dimethoxybenzamide group simplifies the structure but may reduce target affinity.
- Activity: Demonstrated 100% anticonvulsant protection in mice (MES test, 100 mg/kg, i.p.) without neurotoxicity, suggesting that phenoxyethylamine scaffolds are viable for CNS applications .
Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)
- Structure : Contains a 2,6-dimethylphenyl group and an oxazolidinylacetamide chain.
- Key Differences: The oxazolidinone ring introduces conformational constraints absent in the target compound.
- Activity : Used as a fungicide, indicating that alkyl substituents on the aromatic ring may favor agrochemical utility over therapeutic use .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Anticonvulsant Activity: Aroxyethylamine analogs (e.g., Compound XVI) demonstrated potent activity in the maximal electroshock (MES) test, suggesting that the phenoxyethyl group synergizes with electron-donating substituents (e.g., methoxy, methyl) to enhance CNS penetration .
- Agrochemical vs. Pharmaceutical Utility: The presence of rigid heterocycles (e.g., isoxazole in isoxaben) or polar groups (e.g., oxazolidinone in oxadixyl) correlates with pesticidal activity, whereas simpler benzamide-phenoxyethyl structures may favor drug-like properties .
- Metabolic Stability : Methoxy groups in the target compound likely improve metabolic stability compared to hydroxylated analogs (e.g., Rip-F), which may undergo rapid phase II conjugation .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
